
2,5-Dichloro-8-méthylquinoléine
Vue d'ensemble
Description
2,5-Dichloro-8-methylquinoline is a nitrogen-containing heterocyclic compound. Its chemical formula is C10H7Cl2NO . This compound is also known by other names, including 5,7-Dichloro-2-methyl-8-quinolinol , 5,7-Dichloro-8-hydroxyquinaldine , and 5,7-Dichloro-8-quinaldinol . It belongs to the quinoline family and exhibits interesting biological properties .
Synthesis Analysis
The synthesis of 2,5-Dichloro-8-methylquinoline involves various methods. One common approach is the reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform, leading to the formation of 5,7-dibromo-8-hydroxyquinoline. Subsequent chlorination at positions 5 and 7 yields 2,5-Dichloro-8-methylquinoline. The synthetic route can be further optimized for improved yields and purity .
Chemical Reactions Analysis
2,5-Dichloro-8-methylquinoline exhibits diverse reactivity due to its halogenated quinoline scaffold. Some potential reactions include nucleophilic substitutions, oxidative processes, and metal complexation. Researchers have explored its reactivity in the context of drug discovery and bioactive natural products .
Applications De Recherche Scientifique
Synthèse de dérivés de quinoléine
Les quinoléines sont une classe de composés organiques aromatiques hétérocycliques aux applications variées en chimie médicinale. La 2,5-Dichloro-8-méthylquinoléine sert d'intermédiaire clé dans la synthèse de divers dérivés de quinoléine. Ces dérivés sont synthétisés à l'aide d'approches de chimie verte telles que les réactions assistées par micro-ondes, les conditions sans solvant et la synthèse photocatalytique . Les dérivés ont des applications potentielles dans le développement de médicaments, en particulier pour les agents antipaludiques et antibactériens.
Applications antimicrobiennes
Les chloroquinoléines, y compris la This compound, ont été étudiées pour leurs propriétés antimicrobiennes. Elles présentent une activité contre une gamme de pathogènes, notamment Neisseria gonorrhoeae et Chlamydia trachomatis . Cela les rend précieuses pour le développement de nouveaux traitements contre les infections sexuellement transmissibles.
Recherche antipaludique
Les composés quinoléiques sont bien connus pour leurs propriétés antipaludiques. La This compound peut être utilisée pour créer des composés hybrides avec d'autres médicaments antipaludiques, tels que l'artémisinine, afin d'améliorer leur efficacité. Ces hybrides se sont avérés affecter la formation de β-hématine et perturber la morphologie et l'endocytose de Plasmodium falciparum, le parasite responsable du paludisme .
Synthèse de complexes métalliques
La This compound : est utilisée dans la synthèse et la caractérisation de complexes métalliques. Ces complexes ont des applications en catalyse, en science des matériaux et comme capteurs. Les complexes métalliques dérivés de dérivés de quinoléine peuvent présenter des propriétés optiques et électroniques uniques, ce qui les rend appropriés pour diverses applications industrielles.
Mécanisme D'action
Target of Action
It is known that 8-hydroxyquinolines, a class of compounds to which 2,5-dichloro-8-methylquinoline belongs, are bidentate chelators of several metal ions which act as critical enzyme cofactors .
Mode of Action
The exact mechanism by which 2,5-Dichloro-8-methylquinoline exerts its effect is unknown. It is suggested that 8-hydroxyquinolines chelate metal ions, which are critical enzyme cofactors . This chelation could potentially disrupt the normal functioning of these enzymes, leading to the compound’s observed effects .
Biochemical Pathways
Given its potential to chelate metal ions, it may affect a wide range of biochemical pathways that rely on metal-dependent enzymes .
Result of Action
Given its potential to chelate metal ions, it may disrupt the normal functioning of metal-dependent enzymes, leading to various cellular effects .
Analyse Biochimique
Biochemical Properties
2,5-Dichloro-8-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with metal ions, where it acts as a chelating agent. This interaction is crucial because metal ions often serve as cofactors for enzymatic reactions. By binding to these metal ions, 2,5-Dichloro-8-methylquinoline can inhibit or activate specific enzymes, thereby influencing biochemical pathways .
Cellular Effects
2,5-Dichloro-8-methylquinoline has been shown to affect various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that this compound can impair mitochondrial functions, decrease mitochondrial membrane potential, and alter the levels of mitochondrial-related proteins . These effects can lead to changes in cellular energy production and apoptosis.
Molecular Mechanism
At the molecular level, 2,5-Dichloro-8-methylquinoline exerts its effects through several mechanisms. It binds to metal ions, forming stable complexes that can inhibit or activate enzymes. This binding can disrupt the normal function of enzymes that require metal ions as cofactors. Additionally, 2,5-Dichloro-8-methylquinoline can interfere with gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dichloro-8-methylquinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,5-Dichloro-8-methylquinoline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including prolonged inhibition of enzymatic activity and sustained changes in gene expression.
Dosage Effects in Animal Models
The effects of 2,5-Dichloro-8-methylquinoline vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. At high doses, 2,5-Dichloro-8-methylquinoline can exhibit toxic or adverse effects, including increased histamine release and cell-mediated immunity responses .
Metabolic Pathways
2,5-Dichloro-8-methylquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can influence metabolic flux and alter metabolite levels by inhibiting or activating specific enzymes. These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
Within cells and tissues, 2,5-Dichloro-8-methylquinoline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 2,5-Dichloro-8-methylquinoline is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that 2,5-Dichloro-8-methylquinoline exerts its effects precisely where needed within the cell .
Propriétés
IUPAC Name |
2,5-dichloro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-2-4-8(11)7-3-5-9(12)13-10(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWKIBFRFGZQPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1455671.png)

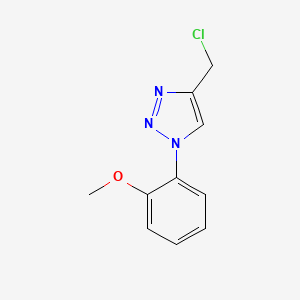
![1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1455677.png)
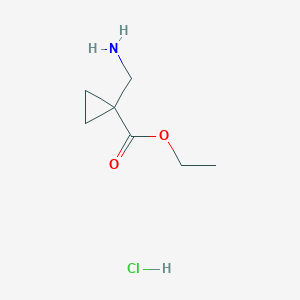
![Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B1455679.png)
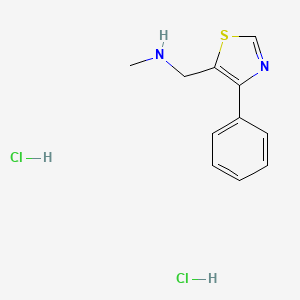
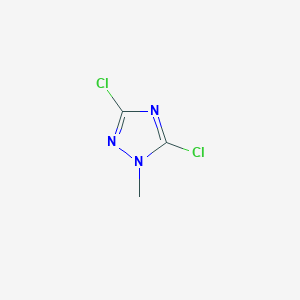
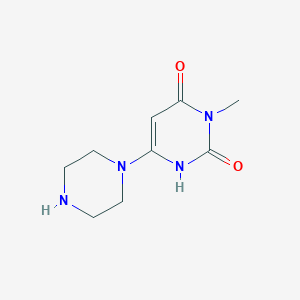

![3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B1455687.png)
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B1455688.png)
![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1455692.png)
![3-Chloro-2-[(2,2-difluoroethyl)sulfanyl]aniline](/img/structure/B1455694.png)
